5-iodo-1-trityl-1H-imidazole
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Overview
Description
5-iodo-1-trityl-1H-imidazole: is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms Imidazole and its derivatives are known for their broad range of chemical and biological properties
Scientific Research Applications
Chemistry: 5-iodo-1-trityl-1H-imidazole is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology and Medicine: Imidazole derivatives are known for their biological activities, including antimicrobial, antifungal, and anticancer properties. This compound may be explored for similar applications, particularly in drug development and medicinal chemistry.
Industry: The compound can be used in the development of new materials, including polymers and dyes. Its unique chemical properties make it suitable for various industrial applications.
Mechanism of Action
Imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . This broad range of activities makes them important synthons in the development of new drugs .
Safety and Hazards
5-iodo-1-trityl-1H-imidazole is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Protective measures such as wearing protective gloves, clothing, and eye/face protection are recommended .
Future Directions
Imidazole derivatives have become an important synthon in the development of new drugs due to their broad range of chemical and biological properties . There is a need for the development of a new drug that overcomes the problems of antimicrobial resistance . Therefore, the future direction in this field could involve the development of novel imidazole derivatives with improved therapeutic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-iodo-1-trityl-1H-imidazole typically involves the iodination of 1-trityl-1H-imidazole. This can be achieved through electrophilic substitution reactions using iodine or iodine monochloride in the presence of a suitable oxidizing agent. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform under controlled temperature conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, reaction time, and the use of efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 5-iodo-1-trityl-1H-imidazole can undergo nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the iodine atom or the imidazole ring.
Coupling Reactions: It can be involved in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, or thiols. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Oxidation: Reagents such as hydrogen peroxide or peracids can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products:
Substitution Products: Depending on the nucleophile, products can include azido, cyano, or thiol-substituted imidazoles.
Oxidation Products: Oxidized derivatives of the imidazole ring or the iodine atom.
Reduction Products: Reduced forms of the imidazole ring or the iodine atom.
Comparison with Similar Compounds
1-trityl-1H-imidazole: Lacks the iodine atom, resulting in different reactivity and biological activity.
5-bromo-1-trityl-1H-imidazole: Similar structure but with a bromine atom instead of iodine, leading to different chemical properties.
5-chloro-1-trityl-1H-imidazole:
Uniqueness: 5-iodo-1-trityl-1H-imidazole is unique due to the presence of both the iodine and trityl groups. The iodine atom can participate in specific chemical reactions, such as halogen bonding, which are not possible with bromine or chlorine. The trityl group enhances the compound’s stability and lipophilicity, making it a valuable intermediate in organic synthesis and potential drug development.
Properties
IUPAC Name |
5-iodo-1-tritylimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17IN2/c23-21-16-24-17-25(21)22(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-17H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHIHYGRNJPIXIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=NC=C4I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17IN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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